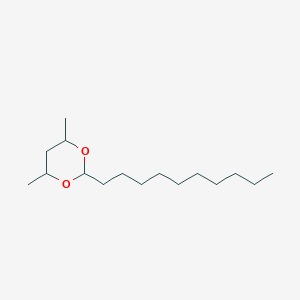
2-Decyl-4,6-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Decyl-4,6-dimethyl-1,3-dioxane is an organic compound with a heterocyclic core, consisting of a six-membered ring containing two oxygen atoms. This compound is part of the dioxane family, which is known for its stability and versatility in various chemical reactions. The structure of this compound includes a decyl group at the second position and two methyl groups at the fourth and sixth positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-4,6-dimethyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. One common method is the reaction of decanal with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in a
Properties
CAS No. |
6316-46-7 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-decyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-16-17-14(2)13-15(3)18-16/h14-16H,4-13H2,1-3H3 |
InChI Key |
TXANYHCPKPNEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1OC(CC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















